3-(4-methoxyphenyl)-7-((4-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one
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Overview
Description
3-(4-methoxyphenyl)-7-((4-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family This compound is characterized by the presence of methoxyphenyl groups and an amino group attached to the chromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-7-((4-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 2-methyl-4H-chromen-4-one in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-7-((4-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The chromenone core can be reduced to form dihydro derivatives.
Substitution: The amino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(4-hydroxyphenyl)-7-((4-hydroxyphenyl)amino)-2-methyl-4H-chromen-4-one.
Reduction: Formation of 3-(4-methoxyphenyl)-7-((4-methoxyphenyl)amino)-2-methyl-4H-dihydrochromen-4-one.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(4-methoxyphenyl)-7-((4-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic electronic materials due to its chromenone core.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-7-((4-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The chromenone core can interact with various biological pathways, influencing cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-hydroxyphenyl)-7-((4-hydroxyphenyl)amino)-2-methyl-4H-chromen-4-one
- 3-(4-methoxyphenyl)-7-((4-methoxyphenyl)amino)-2-methyl-4H-dihydrochromen-4-one
- 4-methoxyphenyl isocyanate
Uniqueness
3-(4-methoxyphenyl)-7-((4-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one is unique due to its dual methoxyphenyl and amino functional groups, which confer specific chemical reactivity and biological activity. Its chromenone core also provides a versatile scaffold for further chemical modifications .
Properties
IUPAC Name |
7-(4-methoxyanilino)-3-(4-methoxyphenyl)-2-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-15-23(16-4-9-19(27-2)10-5-16)24(26)21-13-8-18(14-22(21)29-15)25-17-6-11-20(28-3)12-7-17/h4-14,25H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSWHLGNSRLUOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)NC3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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